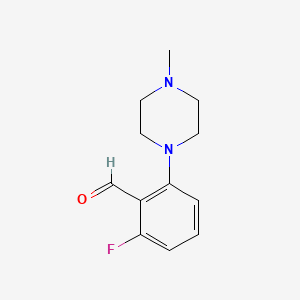
Methylpropylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methylpropylsilane is an organosilicon compound with the molecular formula C4H12Si. It is a member of the alkylsilanes family, characterized by a silicon atom bonded to both methyl and propyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methylpropylsilane can be synthesized through several methods. One common approach involves the reaction of methylsilane with propyl halides under controlled conditions. The reaction typically requires a catalyst, such as a transition metal complex, to facilitate the formation of the silicon-carbon bond. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the reaction of silicon tetrachloride with methyl and propyl Grignard reagents. The reaction is conducted at elevated temperatures and pressures to ensure high yield and purity of the product. The resulting this compound is then purified through distillation and other separation techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Methylpropylsilane undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form silanols and siloxanes. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction of this compound can lead to the formation of silanes with lower oxidation states. Reducing agents such as lithium aluminum hydride are commonly used.
Substitution: this compound can undergo substitution reactions where the methyl or propyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically conducted at room temperature.
Reduction: Lithium aluminum hydride; reactions are often carried out in anhydrous solvents under inert atmosphere.
Substitution: Halogens (e.g., chlorine, bromine); reactions may require catalysts and are performed under controlled temperatures.
Major Products Formed
Oxidation: Silanols, siloxanes
Reduction: Lower oxidation state silanes
Substitution: Halogenated silanes, other substituted silanes
Applications De Recherche Scientifique
Methylpropylsilane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds. It is also employed in the study of silicon-based reaction mechanisms.
Biology: Investigated for its potential use in biomaterials and drug delivery systems due to its biocompatibility and ability to form stable bonds with biological molecules.
Medicine: Explored for its potential in developing new pharmaceuticals and medical devices. Its unique chemical properties make it suitable for use in targeted drug delivery and imaging.
Industry: Utilized in the production of coatings, adhesives, and sealants. .
Mécanisme D'action
The mechanism of action of methylpropylsilane involves its interaction with various molecular targets and pathways. In biological systems, it can form stable bonds with proteins and other biomolecules, potentially altering their function. The silicon atom in this compound can participate in various chemical reactions, leading to the formation of new compounds with different biological activities. The exact pathways and molecular targets depend on the specific application and the environment in which the compound is used .
Comparaison Avec Des Composés Similaires
Methylpropylsilane can be compared with other similar compounds, such as:
Dimethylsilane: Contains two methyl groups bonded to silicon. It has different reactivity and applications compared to this compound.
Trimethylsilane: Contains three methyl groups bonded to silicon. It is more volatile and has different chemical properties.
Methylpentylsilane: Contains a pentyl group instead of a propyl group.
Uniqueness
This compound is unique due to its specific combination of methyl and propyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in applications where specific reactivity and stability are required .
Propriétés
Formule moléculaire |
C4H10Si |
|---|---|
Poids moléculaire |
86.21 g/mol |
InChI |
InChI=1S/C4H10Si/c1-3-4-5-2/h3-4H2,1-2H3 |
Clé InChI |
ONUDQGKJYPMMMB-UHFFFAOYSA-N |
SMILES canonique |
CCC[Si]C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![4-Thiazolidinone, 5-[[5,6-dichloro-1-[2-(diethylamino)ethyl]-3-ethyl-1,3-dihydro-2H-benzimidazol-2-ylidene]ethylidene]-3-ethyl-2-thioxo-](/img/structure/B13731762.png)




